5-Nitro-2-(trifluoromethyl)pyridin-4-ol 5-Nitro-2-(trifluoromethyl)pyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 438554-44-0
VCID: VC3811910
InChI: InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12)
SMILES: C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F
Molecular Formula: C6H3F3N2O3
Molecular Weight: 208.09 g/mol

5-Nitro-2-(trifluoromethyl)pyridin-4-ol

CAS No.: 438554-44-0

Cat. No.: VC3811910

Molecular Formula: C6H3F3N2O3

Molecular Weight: 208.09 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-(trifluoromethyl)pyridin-4-ol - 438554-44-0

Specification

CAS No. 438554-44-0
Molecular Formula C6H3F3N2O3
Molecular Weight 208.09 g/mol
IUPAC Name 5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12)
Standard InChI Key VVKVNBMMOVZQRX-UHFFFAOYSA-N
SMILES C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F
Canonical SMILES C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one, reflects its tautomeric equilibrium between the enol (hydroxyl) and keto (oxo) forms . Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₃F₃N₂O₃
Molecular Weight208.09 g/mol
SMILESC1=C(NC=C(C1=O)N+[O-])C(F)(F)F
InChIKeyVVKVNBMMOVZQRX-UHFFFAOYSA-N

The planar pyridine ring adopts a distorted geometry due to steric and electronic effects from the CF₃ and NO₂ groups. Density functional theory (DFT) calculations predict enhanced electrophilicity at C-3 and C-6 positions, facilitating nucleophilic substitutions .

Synthetic Methodologies

Three-Component Cyclization

A patented route involves the reaction of alkoxyallenes, nitriles, and trifluoroacetic acid (TFA) under Lewis acid catalysis . For example:

  • Reagents: Methoxyallene (1.2 eq), acetonitrile (1.0 eq), TFA (1.5 eq).

  • Conditions: Dichloromethane, TMSOTf (10 mol%), Et₃N (2.0 eq), reflux (72 h).

  • Work-up: Acidic quenching (HCl), extraction, and column chromatography.

  • Yield: 83% .

This method leverages TFA’s CF₃ group to introduce trifluoromethylation regioselectively. The mechanism proceeds via a [4+2] cycloaddition followed by aromatization (Scheme 1) .

Functionalization of Pyridine Precursors

4-Bromo-2-trifluoromethylpyridine serves as a precursor in halogen-exchange reactions. Nitration using HNO₃/H₂SO₄ at 0–5°C introduces the NO₂ group at C-5, followed by hydrolysis of the bromine atom to OH using NaOH/EtOH . Yields for this step range from 45% to 68%, depending on reaction scale .

Reactivity and Chemical Transformations

Electrophilic Substitution

The hydroxyl group at C-4 undergoes O-alkylation and acylation. For instance, treatment with benzyl chloride/K₂CO₃ in DMF yields 4-benzyloxy derivatives (89% yield), useful in protecting group strategies .

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates substitutions at C-3 and C-6. Reaction with amines (e.g., morpholine) in DMSO at 120°C replaces the nitro group with amino functionalities, forming 5-amino analogs (72% yield) .

Tautomerism and Metal Coordination

The enol-keto tautomerism enables coordination to transition metals. Complexation with Cu(II) in methanol produces a blue chelate (λmax = 620 nm), characterized by ESR spectroscopy .

Applications in Drug Discovery and Agrochemicals

Pharmacological Intermediates

The compound serves as a precursor to 4-chloro-2-(trifluoromethyl)pyridine, a key intermediate in antitrypanosomal agents . Nitro reduction (H₂/Pd-C) yields 5-amino-2-(trifluoromethyl)pyridin-4-ol (CID 22380026), which exhibits moderate activity against Leishmania donovani (IC₅₀ = 23 μM) .

Agrochemical Development

Derivatives with 4-alkoxy groups show herbicidal activity. For example, 4-methoxy-5-nitro-2-CF₃-pyridine inhibits Amaranthus retroflexus growth at 10 ppm .

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